4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid involves multi-step reactions, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are noted for their low cost and mild reaction conditions, making them suitable for industrial-scale production (Yuan Guo-qing, 2013).
Molecular Structure Analysis
Research on similar benzoyl compounds has provided insights into their molecular structure through crystal structure analysis and theoretical predictions. These studies involve characterizing compounds by IR, NMR, microanalyses, and mass spectrometry, alongside density functional theory (DFT) calculations to ascertain the reactivity and stability of these compounds (F. Odame et al., 2015).
Chemical Reactions and Properties
The chemical behavior of "4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid" and its derivatives can be understood through the study of reactions such as fragmentation-recombination processes, methanolysis, and their interaction with various chemical agents. These processes are crucial for generating enantiopure α,α-dialkylated α-amino acids, highlighting the compound's versatility in chemical synthesis (Susana Rojas‐Lima et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular configuration. Studies on related compounds reveal the importance of the crystal structure in determining the material's phase behavior and thermal properties, which are essential for its application in various fields (W. Weissflog et al., 1996).
Chemical Properties Analysis
The reactivity of "4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid" towards other chemicals is a key area of interest. Studies have demonstrated its potential in forming derivatives through reactions with hydrazines, amines, and other reagents, indicating its chemical versatility and potential for creating a wide range of biologically active compounds (B. Stanovnik et al., 2002).
properties
IUPAC Name |
4-[[2-(3-methylbutoxy)benzoyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)9-11-21-14-7-4-3-6-13(14)16(20)17-10-5-8-15(18)19/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNWMDGLNZFJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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